molecular formula C20H20O4 B5782511 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No. B5782511
M. Wt: 324.4 g/mol
InChI Key: YRYHPTVWHDSOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is found in citrus fruits and is known to have various health benefits. It has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one also scavenges free radicals and inhibits oxidative stress, which can lead to cellular damage. Additionally, hesperetin has been shown to modulate various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has also been shown to improve glucose metabolism and insulin sensitivity, which can help to prevent and treat diabetes. Additionally, hesperetin has been shown to have neuroprotective effects, which may help to prevent and treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be easily synthesized from hesperidin or p-coumaric acid and phloroglucinol. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, there are some limitations to using hesperetin in lab experiments. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, hesperetin has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on hesperetin. One area of research is the development of new methods for improving the bioavailability of hesperetin. This could involve the use of nanoparticles or other delivery systems to improve the absorption and distribution of hesperetin in the body. Another area of research is the investigation of the potential use of hesperetin in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to understand the mechanisms underlying the effects of hesperetin and to identify new therapeutic targets for the development of new drugs.

Synthesis Methods

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. Hesperidin can be hydrolyzed to form hesperetin and a sugar molecule. Alternatively, hesperetin can be synthesized from p-coumaric acid and phloroglucinol using a condensation reaction.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)17(10-9-16(12)19)23-11-15-7-5-6-8-18(15)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYHPTVWHDSOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

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